molecular formula C13H15BClF3O3 B15297551 2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15297551
M. Wt: 322.52 g/mol
InChI Key: PHWURNGTGXFTJK-UHFFFAOYSA-N
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Description

2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Purity: High-purity starting materials to minimize impurities

    Reaction Monitoring: In-line monitoring techniques such as HPLC or GC to track reaction progress

    Product Isolation: Crystallization or distillation methods to purify the final product

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides

    Oxidation: Converts to corresponding phenol derivatives

    Substitution: Reacts with nucleophiles to replace the boronate group

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Substitution: Nucleophiles like amines or alcohols

Major Products

    Coupling Reactions: Biphenyl derivatives

    Oxidation: Phenol derivatives

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in various fields:

    Chemistry: As a reagent in organic synthesis for constructing complex molecules

    Biology: In the synthesis of bioactive compounds and pharmaceuticals

    Medicine: For developing drug candidates and studying biological pathways

    Industry: In the production of agrochemicals and materials science

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:

    Oxidative Addition: Palladium catalyst forms a complex with the aryl halide

    Transmetalation: Transfer of the aryl group from boron to palladium

    Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethoxy)phenylboronic acid
  • 2-Chloro-4-(trifluoromethoxy)phenylacetonitrile
  • 2-Chloro-6-(trifluoromethoxy)aniline

Uniqueness

2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its:

  • Stability : Enhanced stability compared to other boronic acids
  • Reactivity : High reactivity in coupling reactions
  • Versatility : Wide range of applications in various fields

This compound’s unique properties make it a valuable tool in modern synthetic chemistry and various scientific research applications.

Properties

Molecular Formula

C13H15BClF3O3

Molecular Weight

322.52 g/mol

IUPAC Name

2-[4-chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(15)7-10(9)19-13(16,17)18/h5-7H,1-4H3

InChI Key

PHWURNGTGXFTJK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OC(F)(F)F

Origin of Product

United States

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